molecular formula C6H12N2O2 B1384864 3-(2-Aminoethyl)-1,3-oxazinan-2-one CAS No. 936940-07-7

3-(2-Aminoethyl)-1,3-oxazinan-2-one

Cat. No. B1384864
M. Wt: 144.17 g/mol
InChI Key: FTQJIMMAQDHBRD-UHFFFAOYSA-N
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Description

The compound “3-(2-Aminoethyl)-1,3-oxazinan-2-one” appears to contain an oxazinan ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an aminoethyl group, which is a two-carbon chain with an amine functional group at the end .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the oxazinan ring and the aminoethyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazinan ring and the aminoethyl group. The amino group could potentially participate in various reactions such as condensation with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar amino group and the potentially polar oxazinan ring .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(2-Aminoethyl)-1,3-oxazinan-2-one and its derivatives are primarily used in the synthesis of pharmaceutical compounds. A study by Ella-Menye et al. (2005) demonstrates the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, highlighting their utility in pharmaceutical synthesis (Jean-Rene Ella-Menye, Vibha Sharma, & Guijun Wang, 2005).

Facilitating Chemical Reactions

Trifunović et al. (2010) developed an efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones, showcasing the use of these compounds in facilitating various chemical reactions (S. Trifunović et al., 2010).

High Yielding Synthesis Approaches

Aricò et al. (2016) report a high yielding synthesis of 1,3-oxazinan-2-ones, starting from 3-amino-1-propanols, indicating a facile approach to synthesizing these compounds in high yields (F. Aricò et al., 2016).

Synthesis of Biological Active Compounds

Borah and Phukan (2013) synthesized 1,3-oxazinan-2-one analogues, which are significant for their biological activities, demonstrating the relevance of these compounds in producing biologically active molecules (A. Borah & P. Phukan, 2013).

Production of β-Amino Acid Derivatives

Sleebs et al. (2013) utilized 1,3-oxazinan-6-ones in the diastereoselective synthesis of cyclic β2,3-amino acids, demonstrating their use in producing a diverse array of β-amino acid derivatives (B. Sleebs et al., 2013).

Precursors for N-Alkyl-β-Amino Acids

Hughes and Sleebs (2008) found 1,3-oxazinan-6-ones to be useful precursors for the synthesis of N-methyl α- and β-amino acids, highlighting their role as valuable synthetic intermediates (A. Hughes & B. Sleebs, 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. Its toxicity would depend on its specific structure and properties .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it has promising biological activity, it could be studied further as a potential drug. If it has unique chemical reactivity, it could be studied further as a potential reagent .

properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-2-4-8-3-1-5-10-6(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQJIMMAQDHBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650888
Record name 3-(2-Aminoethyl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1,3-oxazinan-2-one

CAS RN

936940-07-7
Record name 3-(2-Aminoethyl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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